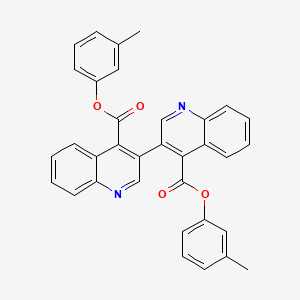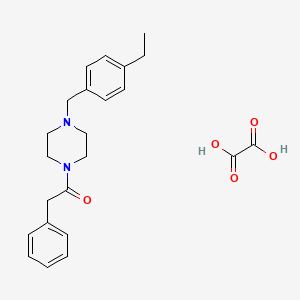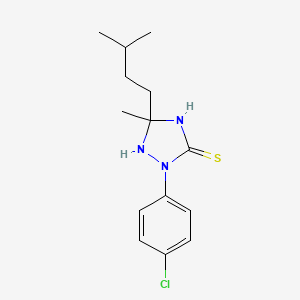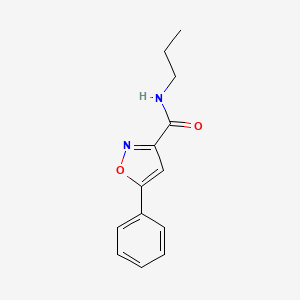![molecular formula C12H19NO3 B5220491 (2-methoxyethyl)[2-(4-methoxyphenoxy)ethyl]amine](/img/structure/B5220491.png)
(2-methoxyethyl)[2-(4-methoxyphenoxy)ethyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-methoxyethyl)[2-(4-methoxyphenoxy)ethyl]amine, also known as Moxisylyte, is a chemical compound that belongs to the class of alpha-adrenergic receptor antagonists. It is primarily used in the treatment of peripheral vascular diseases such as Raynaud's disease and intermittent claudication.
Wirkmechanismus
(2-methoxyethyl)[2-(4-methoxyphenoxy)ethyl]amine works by blocking the alpha-adrenergic receptors in the peripheral blood vessels. This leads to relaxation of the smooth muscles in the vessel walls, which in turn increases the diameter of the blood vessels. This mechanism of action results in increased blood flow to the affected tissues, thereby improving their oxygen supply.
Biochemical and Physiological Effects:
(2-methoxyethyl)[2-(4-methoxyphenoxy)ethyl]amine has been found to have several biochemical and physiological effects. It has been shown to decrease the levels of plasma norepinephrine, which is a neurotransmitter that constricts blood vessels. It also decreases the levels of plasma renin, which is an enzyme that regulates blood pressure. (2-methoxyethyl)[2-(4-methoxyphenoxy)ethyl]amine has also been found to increase the levels of cyclic AMP, which is a signaling molecule that regulates various physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
(2-methoxyethyl)[2-(4-methoxyphenoxy)ethyl]amine has several advantages for lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, and its mechanism of action is well understood. However, it also has some limitations. It is not very potent, and high concentrations are required to achieve significant effects. It also has a short half-life, which makes it difficult to maintain a steady concentration in the blood.
Zukünftige Richtungen
There are several future directions for the study of (2-methoxyethyl)[2-(4-methoxyphenoxy)ethyl]amine. One area of research could be the development of more potent analogs of (2-methoxyethyl)[2-(4-methoxyphenoxy)ethyl]amine that have a longer half-life. Another area of research could be the investigation of the effects of (2-methoxyethyl)[2-(4-methoxyphenoxy)ethyl]amine on other physiological processes such as inflammation and immune response. Additionally, the use of (2-methoxyethyl)[2-(4-methoxyphenoxy)ethyl]amine in combination with other drugs could be explored as a potential treatment for various diseases.
Synthesemethoden
The synthesis of (2-methoxyethyl)[2-(4-methoxyphenoxy)ethyl]amine involves the reaction between 4-methoxyphenol and 2-(2-methoxyethoxy)ethylamine. The reaction takes place in the presence of a base such as sodium hydroxide or potassium hydroxide. The product is then purified using various techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
(2-methoxyethyl)[2-(4-methoxyphenoxy)ethyl]amine has been extensively studied for its pharmacological properties and therapeutic potential. It has been found to have a vasodilatory effect on the peripheral blood vessels, which improves blood flow and oxygen supply to the tissues. This makes it an effective treatment for peripheral vascular diseases such as Raynaud's disease and intermittent claudication.
Eigenschaften
IUPAC Name |
2-methoxy-N-[2-(4-methoxyphenoxy)ethyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-14-9-7-13-8-10-16-12-5-3-11(15-2)4-6-12/h3-6,13H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYLCVHQFPQNBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCOC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[2-(4-methoxyphenoxy)ethyl]ethanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4,5-trimethoxy-N-({[3-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5220409.png)

![N-[4-(1,3-benzoxazol-2-yl)benzyl]-3-iodobenzamide](/img/structure/B5220419.png)
![4-(1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)thiomorpholine](/img/structure/B5220429.png)
![N-(2-furylmethyl)-2-{[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B5220441.png)



![N-(4-{N-[(2,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-4-methylbenzamide](/img/structure/B5220460.png)

![1-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-4-isopropylpiperazine](/img/structure/B5220468.png)

![1-[2-(9H-fluoren-2-yl)-2-oxoethyl]quinolinium bromide](/img/structure/B5220495.png)
![1-(4-fluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5220498.png)